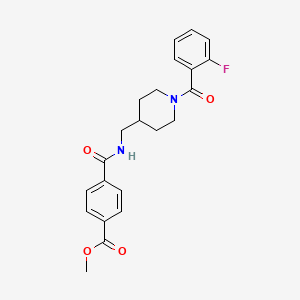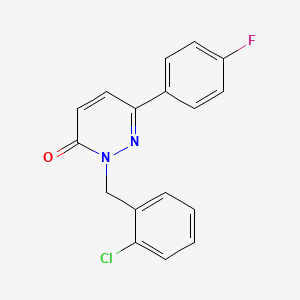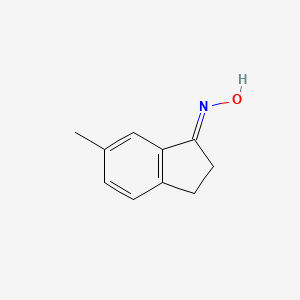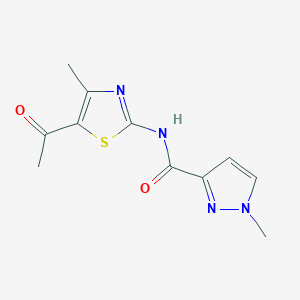
N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Synthesis Analysis
The synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal and α-glucosidase . The anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using NMR, FTIR and elemental analysis . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Wissenschaftliche Forschungsanwendungen
Multi-target-directed ligands
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
“N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” and its derivatives are being studied as multi-target-directed ligands . These compounds are synthesized and then tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” and its derivatives involves the use of 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The synthesized compounds are then subjected to chemical characterization (NMR, FTIR, and elemental analysis) and further tested for biological activities .
Thorough Summary of the Results or Outcomes Obtained
The antioxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found to be maximum in comparison to the rest of the derivatives . The antibacterial results showed the compounds 3d and 3h as significant bacterial inhibitors . The significant fungicidal activity was observed by compound 3a with the zone of inhibition up to 24 mm . When the effect was observed on α-glucosidase activity, the highest enzyme inhibition activity was observed by 3h (IC 50 ± SEM 134.4 ± 1.01 µg/mL) followed by 3c (IC 50 ± SEM = 157.3 ± 1.11 µg/mL) .
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(12-6)13-10(17)8-4-5-15(3)14-8/h4-5H,1-3H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPZSUNUKSRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C=C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
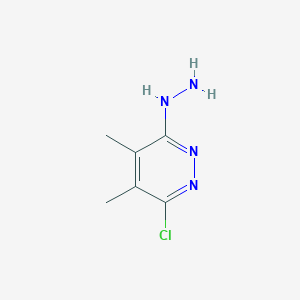
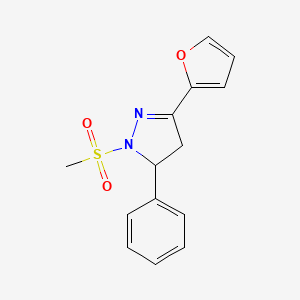
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)
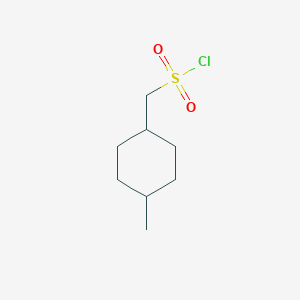
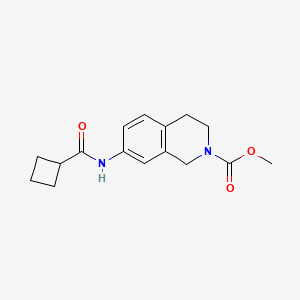
![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)
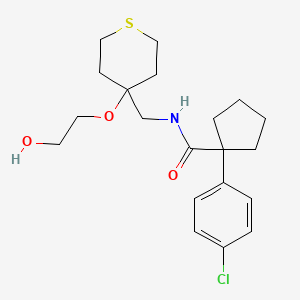
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide](/img/structure/B2660820.png)

